6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
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Overview
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C9H11N2·2HCl and a molecular weight of 207.1 g/mol. This compound is a derivative of pyrrolo[3,4-c]pyridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .
Mode of Action
It’s known that certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2h)-dione derivatives can reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
Similar compounds have shown to impact glucose metabolism .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown to effectively reduce blood glucose levels .
Action Environment
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting that they may be stable in various physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, specific solvents, and temperature control to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound is used to study its biological activity and potential therapeutic effects. It may be employed in assays to investigate its interaction with biological targets and its impact on cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and dyes.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridine
6-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
1H-Pyrrolo[2,3-b]pyridine
Uniqueness: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Biological Activity
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 108989-52-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its analgesic, sedative, anticonvulsant, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C₈H₁₂Cl₂N₂
- Molecular Weight : 207.10 g/mol
- CAS Number : 108989-52-2
- Purity : Typically over 96% in commercial preparations.
Analgesic and Sedative Effects
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant analgesic and sedative properties. A study conducted on various derivatives demonstrated that certain compounds showed analgesic activity superior to aspirin in the "writhing" test and comparable to morphine in efficacy .
Key Findings :
- Compounds were tested in both the "hot plate" and "writhing" tests.
- Notable compounds (e.g., derivatives 9 and 11) exhibited strong analgesic effects with minimal toxicity compared to traditional analgesics.
Anticonvulsant Activity
The anticonvulsant properties of pyrrolo[3,4-c]pyridine derivatives have also been investigated. In a series of experiments, specific derivatives demonstrated significant efficacy against induced seizures in animal models. The structure-activity relationship (SAR) analysis highlighted that modifications in the chemical structure directly influenced anticonvulsant potency .
Case Study :
A derivative was found to eliminate the tonic extensor phase in seizure models, providing 100% protection against convulsions. This suggests a promising avenue for developing new anticonvulsants based on this scaffold.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds derived from this class have shown cytotoxic effects against several cancer cell lines.
Research Highlights :
- A study reported that specific pyrrolo[3,4-c]pyridine derivatives displayed significant growth-inhibitory effects against HT29 colorectal cancer cells.
- The IC50 values for these compounds were comparable to established anticancer drugs like doxorubicin, indicating their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives. Modifications at specific positions on the pyrrolidine ring have been shown to enhance or diminish biological activity.
Modification | Effect on Activity |
---|---|
Alkyl substitution at position 6 | Increased analgesic potency |
Aromatic ring addition | Enhanced anticancer activity |
Halogen substitutions | Improved selectivity towards COX enzymes |
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-3-9-4-8(7)5-10-6;;/h2,5,9H,3-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWCDOMEOOGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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